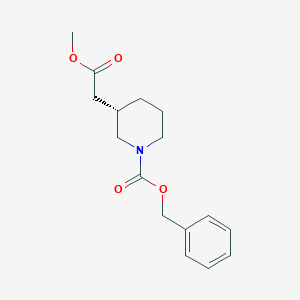

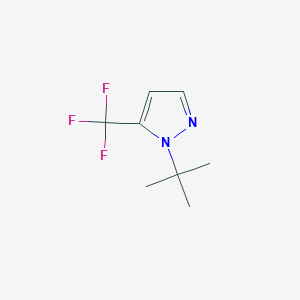

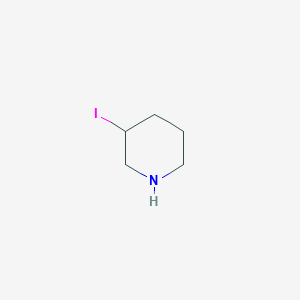

![molecular formula C6H6N2O2S B059421 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid CAS No. 1286755-08-5](/img/structure/B59421.png)

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol. It is a derivative of thiazole, a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives, including 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, involves various methods. For instance, the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can efficiently synthesize 4,5-disubstituted thiazoles . Another method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium (II) catalyst, providing 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, have been found to participate in various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications

Antitumor Evaluation and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives

- Methods of Application : An efficient, straightforward, and metal-free methodology was developed to rapidly access functionalised pyrazolo-[1,5-c]quinazolinones via a [3 + 2] dipolar cycloaddition and regioselective ring expansion process . The synthesized compounds were characterized by methods such as NMR, HRMS, and HPLC .

- Results or Outcomes : Compounds 4i, 4m, and 4n showed significant antiproliferative activity with IC50 values of 17.0, 14.2, and 18.1 μM, respectively . In particular, compounds 4t and 4n showed inhibitory activity against CDK9/2 .

Synthesis of Fused Pyrazolo [3,4 (4,3)-d]thiazoles and Pyrazolo [3,4 (4,3)-d] [1,4]thiazines

- Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .

- Methods of Application : The synthesis of these compounds was achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results or Outcomes : The research provides a comprehensive review of the latest methods for the synthesis of these compounds, which are valuable in medicinal chemistry .

properties

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPLJMZMWRFKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NN2CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

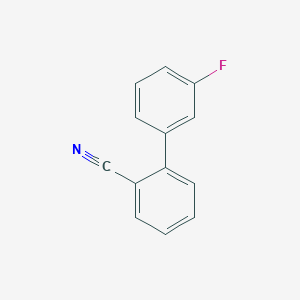

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

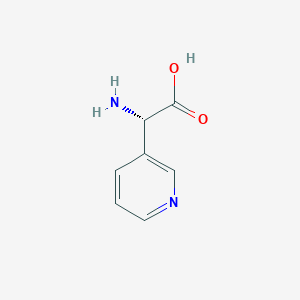

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)

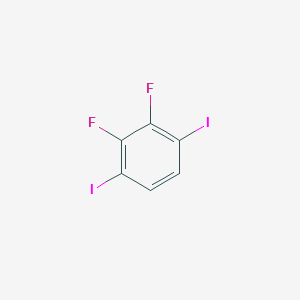

![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)